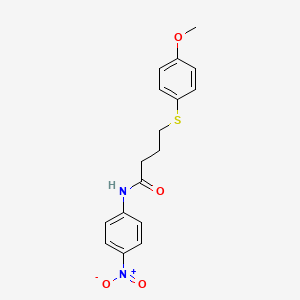

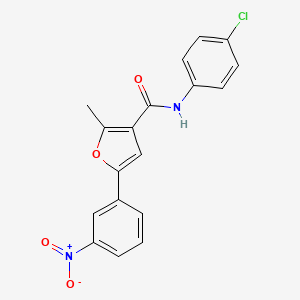

![molecular formula C14H20N2O3 B2492892 叔丁基N-{[(2-甲基苯基)羰酰]甲基}氨基甲酸酯 CAS No. 1387759-21-8](/img/structure/B2492892.png)

叔丁基N-{[(2-甲基苯基)羰酰]甲基}氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"tert-Butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate" is a compound that has garnered interest due to its utility as an intermediate in the synthesis of various biologically active compounds. The compound's relevance extends across different areas of organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives, including those related to "tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate," involves several key steps such as acylation, nucleophilic substitution, and reduction. A study by Zhao et al. (2017) established a rapid synthetic method for a closely related compound, achieving a total yield of 81% through optimized conditions (Zhao, Guo, Lan, & Xu, 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been extensively analyzed through methods such as FT-IR, DFT, and M06-2X studies. These studies offer insights into the vibrational frequencies, optimized geometric parameters (bond lengths and bond angles), and the molecular energy landscape, including HOMO and LUMO energies (Sert, Singer, Findlater, Doğan, & Çırak, 2014).

Chemical Reactions and Properties

The compound demonstrates versatility in chemical reactions, serving as a precursor for various functional groups and molecular transformations. Notable reactions include the directed lithiation for the introduction of substituents into the molecule and subsequent reactions with electrophiles to yield highly substituted products with high selectivity and yield (Smith, El‐Hiti, & Alshammari, 2013).

Physical Properties Analysis

The physical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the carbamate nitrogen and the tert-butyl group. These properties are critical in determining the compound's suitability for various applications, including its role as an intermediate in organic synthesis.

Chemical Properties Analysis

Chemical properties, including reactivity towards acids and bases, hydrolytic stability, and reactions under catalytic conditions, are crucial for understanding the compound's behavior in synthetic pathways. The compound's ability to undergo transformations under mild conditions while preserving stereochemical integrity highlights its utility in complex organic syntheses (Li et al., 2006).

科学研究应用

催化锂化:

- 该化合物已被用于研究催化碳酸酯的锂化。例如,O-叔丁基-N-(氯甲基)-N-甲基碳酸叔丁酯与锂粉和THF中的DTBB的催化量反应,导致官能化的碳酸酯。这是从羰基化合物衍生的碳酸酯合成取代1,2-二醇的关键步骤(Ortiz, Guijarro, & Yus, 1999)。

生物活性化合物合成中间体:

- 叔丁基5-氨基-4-((2-(二甲胺基)乙基)(甲基)氨基)-2-甲氧基苯基碳酸酯是合成生物活性化合物如奥米替尼(AZD9291)的重要中间体。一项研究详细介绍了这种化合物的快速合成方法,突出了它在制药研究中的相关性(Zhao, Guo, Lan, & Xu, 2017)。

碳酸酯去保护:

- 水磷酸已被确定为叔丁基碳酸酯去保护的有效试剂,在其他酸敏感基团存在时提供了一种温和且选择性的方法。这个过程对于合成中碳酸酯作为保护基的化合物至关重要(Li et al., 2006)。

定向锂化:

- 对N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲和叔丁基[2-(4-甲氧基苯基)乙基]碳酸酯的定向锂化进行了研究。这些化合物在氮上和导向金属化基团的邻位上被双重锂化,促进了取代产物的合成(Smith, El‐Hiti, & Alshammari, 2013)。

手性化合物的合成:

- 该化合物已被用作手性选择性合成碳环类似物2′-脱氧核苷酸的合成中间体,为不对称合成和药物开发研究做出了贡献(Ober, Marsch, Harms, & Carell, 2004)。

晶体结构中的氢键和卤素键:

- 对叔丁基(5-氯戊-2,4-二炔-1-基)碳酸酯和叔丁基(5-碘戊-2,4-二炔-1-基)碳酸酯的研究揭示了它们的晶体结构中存在双叉N—H⋯O氢键和C—X⋯O卤素键,有助于理解分子相互作用和晶体学(Baillargeon et al., 2017)。

氢键相互作用研究:

- 碳酸酯衍生物如叔丁基3-甲基-1-(3-对甲苯硒脲基)丁基碳酸酯已被合成并分析其氢键相互作用。这些研究为分子结构和氢键在结构中的作用提供了见解(Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016)。

安全和危害

The compound is classified under GHS07 for safety . The hazard statements include H302 - Harmful if swallowed, and H317 - May cause an allergic skin reaction . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P333 + P313 - If skin irritation or rash occurs: Get medical advice/attention . The compound is classified under Acute Tox. 4 Oral - Skin Sens. 1 for hazard classifications .

作用机制

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . The compound could potentially undergo free radical bromination, nucleophilic substitution, or oxidation .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it interacts with enzymes, it could influence the metabolic pathways those enzymes are involved in. Without specific information on the compound’s targets, it’s challenging to provide a detailed summary of the affected pathways .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

Based on its potential interactions with various targets, it could influence cellular processes such as signal transduction, gene expression, or metabolic reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .

属性

IUPAC Name |

tert-butyl N-[2-(2-methylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10-7-5-6-8-11(10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIWOMKWNCWLGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

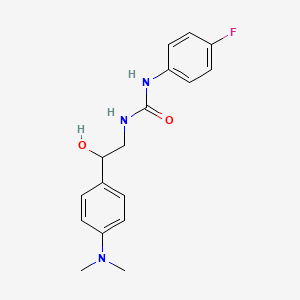

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

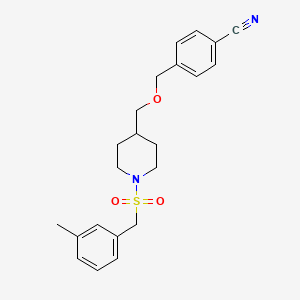

![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

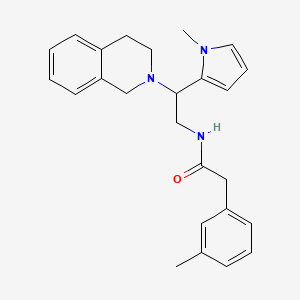

![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)

![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2492831.png)